molecular formula C10H12O2S B15329562 1-((3-Methoxyphenyl)thio)propan-2-one

1-((3-Methoxyphenyl)thio)propan-2-one

Cat. No.: B15329562
M. Wt: 196.27 g/mol
InChI Key: JKFJOJZEGULZFY-UHFFFAOYSA-N
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Description

1-((3-Methoxyphenyl)thio)propan-2-one is an organic compound characterized by a molecular structure that includes a methoxy group attached to a phenyl ring, which is further connected to a thioether group and a propan-2-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((3-Methoxyphenyl)thio)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxybenzenethiol with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Methoxyphenyl)thio)propan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the thioether group to a sulfoxide or sulfone.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as alkyl halides or amines can replace the thioether group.

Major Products Formed:

  • Oxidation Products: 1-((3-Methoxyphenyl)sulfoxide) and 1-((3-Methoxyphenyl)sulfone)

  • Reduction Products: 1-((3-Methoxyphenyl)thio)propan-2-ol

  • Substitution Products: Various substituted thioethers depending on the nucleophile used

Scientific Research Applications

1-((3-Methoxyphenyl)thio)propan-2-one has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-((3-Methoxyphenyl)thio)propan-2-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to their active sites, thereby influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-((3-Methoxyphenyl)thio)propan-2-one is similar to other compounds that contain phenyl rings with methoxy groups and thioether functionalities. Some of these similar compounds include:

  • 1-(3-Methoxyphenyl)piperazine: A piperazine derivative with a methoxy group on the phenyl ring.

  • 1-(3-Methoxyphenyl)ethanol: An alcohol derivative with a methoxy group on the phenyl ring.

Uniqueness: What sets this compound apart from these compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity patterns.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfanylpropan-2-one

InChI

InChI=1S/C10H12O2S/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6H,7H2,1-2H3

InChI Key

JKFJOJZEGULZFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC=CC(=C1)OC

Origin of Product

United States

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